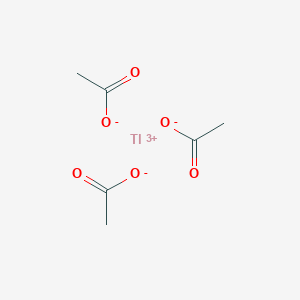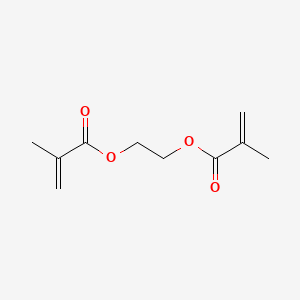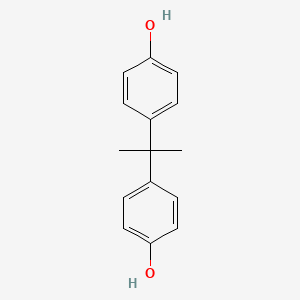
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an indane backbone and a chiral center, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the reduction of a corresponding ketone or imine precursor. One common method is the reductive amination of 1-methyl-2-indanone using a chiral amine and a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and high-pressure hydrogenation techniques can also enhance the efficiency and selectivity of the synthesis process.
化学反応の分析
Types of Reactions
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or imines.
Reduction: Reduction reactions can further modify the compound to produce different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indane backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indanes, amines, and imines, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying enantioselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for investigating the interactions between chiral molecules and biological receptors.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its chiral nature makes it a candidate for developing drugs with specific enantiomeric properties.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(1S,2R)-(+)-Ephedrine hydrochloride: A chiral amine with stimulant properties, commonly used in medicine.
(1R,2S)-(-)-Ephedrine hydrochloride: Another ephedrine isomer with similar pharmacological effects.
(1S,2R)-(+)-Pseudoephedrine hydrochloride: A stereoisomer of ephedrine used as a decongestant.
Uniqueness
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its indane backbone and specific chiral configuration. This structural uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
25871-16-3 |
|---|---|
分子式 |
C10H14ClN |
分子量 |
183.68 g/mol |
IUPAC名 |
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-9-5-3-2-4-8(9)6-10(7)11;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10+;/m0./s1 |
InChIキー |
IDPKNKYPPBSSAD-XQRIHRDZSA-N |
SMILES |
CC1C(CC2=CC=CC=C12)N.Cl |
異性体SMILES |
C[C@@H]1[C@@H](CC2=CC=CC=C12)N.Cl |
正規SMILES |
CC1C(CC2=CC=CC=C12)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B3422476.png)






![3-ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422516.png)


